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  • Product: 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
  • CAS: 749269-74-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Abstract The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This in-depth technical guide provides a comprehensive, multi-technique approach to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry, notably in the synthesis of protein degraders.[1] We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and single-crystal X-ray crystallography. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Structural Integrity

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₁₀H₈BrFO₂, Molecular Weight: 259.07 g/mol ) is a substituted cyclopropane derivative incorporating several key structural features: a chiral quaternary carbon, a synthetically versatile carboxylic acid, and a halogenated aromatic ring.[1][2] The precise arrangement of the bromo and fluoro substituents on the phenyl ring is critical, as even minor positional changes can dramatically alter the molecule's steric and electronic properties, thereby impacting its reactivity and biological activity.

The elucidation process, therefore, is not merely a confirmation of identity but a rigorous investigation to ensure isomeric purity and correct constitution. This guide will walk through a logical progression of analytical techniques, starting with foundational molecular weight and elemental composition confirmation and culminating in the unambiguous determination of its three-dimensional structure.

The Elucidation Workflow: A Multi-faceted Approach

A robust structural elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Elucidation_Workflow Compound 1-(4-Bromo-3-fluorophenyl) cyclopropane-1-carboxylic acid MS Mass Spectrometry (MS) Compound->MS Molecular Formula & Weight IR Infrared (IR) Spectroscopy Compound->IR Functional Groups NMR NMR Spectroscopy Compound->NMR Connectivity & Environment XRay X-Ray Crystallography Compound->XRay Absolute Configuration (if chiral & crystalline) Final Confirmed Structure MS->Final IR->Final H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR XRay->Final COSY 2D COSY H1_NMR->COSY H-H Correlations HSQC 2D HSQC C13_NMR->HSQC Direct C-H HMBC 2D HMBC C13_NMR->HMBC Long-Range C-H F19_NMR->HMBC Long-Range C-F-H COSY->Final HSQC->Final HMBC->Final

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step in Identification

Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of a compound.

3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes fragmentation, preserving the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

3.2. Expected Data & Interpretation

The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly equal abundance.[3] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum of approximately 1:1 intensity ratio for any bromine-containing fragment.[4][5]

Parameter Expected Value Rationale & Interpretation
[M-H]⁻ (for C₁₀H₇⁷⁹BrFO₂)⁻ m/z 256.9617Confirms the elemental formula through high-resolution mass measurement.
[M-H]⁻ (for C₁₀H₇⁸¹BrFO₂)⁻ m/z 258.9597The presence of this peak, with a 2 amu difference and nearly equal intensity to the 256.96 peak, is definitive proof of one bromine atom in the molecule.[4][5]
Isotopic Ratio ~1:1The near-equal intensity of the M and M+2 peaks is a hallmark of bromine.[3]

The observation of this characteristic isotopic signature provides high confidence in the presence of bromine and the overall elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

4.2. Expected Data & Interpretation

The IR spectrum will be dominated by the features of the carboxylic acid and the substituted aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)This exceptionally broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7][8]
C-H Stretch (Aromatic) 3100-3000Indicates the presence of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic) <3000Corresponds to the C-H bonds of the cyclopropane ring.
C=O Stretch (Carboxylic Acid) 1710-1690An intense, sharp peak indicative of the carbonyl group in a hydrogen-bonded carboxylic acid.[6][8]
C=C Stretch (Aromatic) 1600-1450A series of absorptions confirming the presence of the benzene ring.
C-F Stretch (Aryl Fluoride) 1250-1100A strong band indicating the C-F bond.[9]
C-Br Stretch 680-515A weaker absorption in the fingerprint region, confirming the C-Br bond.[9]

The presence of the very broad O-H stretch and the strong C=O absorption provides unequivocal evidence for the carboxylic acid functional group.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is required for an unambiguous assignment.

5.1. Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying the fluorine's environment.[12][13][14][15]

  • 2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish H-H, C-H (1-bond), and C-H (multiple-bond) correlations, respectively.

5.2. Expected Spectra & Interpretation

¹H NMR:

  • Aromatic Region (δ 7.0-8.0 ppm): Three signals are expected for the 1,3,4-trisubstituted phenyl ring. The coupling patterns (J-values) between these protons will be critical for confirming their relative positions. The fluorine atom will also induce J(H,F) couplings, further aiding in assignment.

  • Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which will disappear upon D₂O exchange. Its high chemical shift is characteristic of a carboxylic acid proton.

  • Cyclopropane Protons (δ 1.0-2.0 ppm): The four protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans couplings. They will likely appear as two sets of multiplets.

¹⁹F NMR:

  • A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (³J(H,F)). This experiment is crucial for confirming the presence and electronic environment of the single fluorine atom.[16]

¹³C NMR:

  • Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbonyl carbon.

  • Aromatic Carbons (δ ~110-165 ppm): Six signals are expected. The carbons directly bonded to fluorine and bromine will show characteristic shifts and J(C,F) couplings. The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ~240-260 Hz).

  • Quaternary Cyclopropane Carbon (δ ~30-40 ppm): The carbon atom attached to the phenyl ring and the carboxyl group.

  • CH₂ Cyclopropane Carbons (δ ~15-25 ppm): One signal for the two equivalent methylene carbons of the cyclopropane ring.

2D NMR Correlations:

  • COSY: Will reveal the coupling network between the aromatic protons, confirming their adjacency.

  • HSQC: Will correlate each proton signal with its directly attached carbon atom.

  • HMBC: This is the key experiment for piecing together the molecular fragments. It will show correlations between:

    • The aromatic protons and the quaternary cyclopropane carbon.

    • The cyclopropane protons and the quaternary carbon, carbonyl carbon, and aromatic carbons.

    • This confirms the connection between the phenyl ring, the cyclopropane ring, and the carboxylic acid.

Caption: Key HMBC correlations confirming molecular connectivity.

X-Ray Crystallography: Unambiguous 3D Structure

While NMR provides the connectivity, it does not reveal the absolute configuration of the chiral center at the quaternary cyclopropane carbon. Single-crystal X-ray crystallography is the gold standard for this determination.[17][18][19]

6.1. Experimental Protocol

  • Crystallization: Grow a suitable single crystal of the compound from an appropriate solvent system. This can be a challenging, trial-and-error process.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data. The presence of the heavy bromine atom is advantageous as it facilitates the determination of the absolute configuration through anomalous dispersion.[20]

  • Structure Solution and Refinement: Solve the crystal structure to generate an electron density map and refine the atomic positions. The Flack parameter is calculated to confidently assign the absolute stereochemistry.[21]

6.2. Expected Outcome

A successful crystallographic analysis will provide a definitive 3D model of the molecule, showing the precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. This final piece of evidence completes the structural elucidation, leaving no ambiguity.

Conclusion: A Self-Validating Approach

References

  • Vertex AI Search. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, min 97%, 1 gram.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid.
  • JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • BLD Pharm. (n.d.). 749269-74-7|1-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.
  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
  • Excillum. (n.d.). Small molecule crystallography.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Organic Syntheses. (n.d.). bromocyclopropane.
  • Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
  • ResearchGate. (2025, August 9). The use of X-ray crystallography to determine absolute configuration.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D.
  • ResearchGate. (2023, January 5). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • BenchChem. (2025, December). Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • Royal Society of Chemistry. (2022, March 9). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications.

Sources

Exploratory

The Ascendancy of the Bromo-Fluorophenyl Cyclopropane Motif: A Technical Guide to its Biological Significance

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery In the intricate tapestry of medicinal chemistry, certain structural motifs emerge as "privileged scaffolds" – frameworks that exhibit a remarkable prope...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, certain structural motifs emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The bromo-fluorophenyl cyclopropane moiety has, in recent years, solidified its position within this esteemed category. Its unique combination of conformational rigidity, metabolic stability, and tunable electronics has rendered it an invaluable tool for researchers, scientists, and drug development professionals. This in-depth technical guide serves to illuminate the multifaceted biological relevance of this scaffold, moving beyond a mere catalog of its applications to provide a causal understanding of its efficacy and a practical guide to its utilization. We will explore its pivotal role in antiviral and anticancer therapies, its influence on the central nervous system, and its emerging potential in agrochemical design. Through a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols, this guide aims to empower researchers to harness the full potential of the bromo-fluorophenyl cyclopropane core in their own discovery and development endeavors.

The Physicochemical & Bioisosteric Virtues of the Bromo-Fluorophenyl Cyclopropane Scaffold

The utility of the bromo-fluorophenyl cyclopropane group in drug design stems from a unique confluence of physicochemical properties imparted by its constituent parts: the cyclopropane ring, the phenyl ring, and the halogen substituents.

The cyclopropane ring , as the smallest carbocycle, imposes a rigid, three-dimensional conformation on the molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a target protein by pre-organizing the molecule in a bioactive conformation. Furthermore, the high 's' character of the C-C bonds in the cyclopropane ring imparts alkene-like properties, allowing it to serve as a stable bioisostere for a double bond, while offering superior metabolic stability.[1]

The incorporation of fluorine atoms onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.[2][3] The introduction of a bromine atom further expands the chemical space, offering opportunities for additional interactions, such as halogen bonding, and serving as a synthetic handle for further molecular elaboration. The interplay of these halogens on the phenyl ring creates a unique electronic and steric profile that can be fine-tuned to optimize biological activity.[4]

From a bioisosteric perspective, the bromo-fluorophenyl cyclopropane moiety can be considered a mimic for various other chemical groups. For instance, the cyclopropyl group can act as a rigid replacement for a gem-dimethyl group or a t-butyl group, offering a different vector for substituent placement and potentially improving metabolic stability. The entire bromo-fluorophenyl cyclopropane unit can also be viewed as a constrained phenethyl amine analog, a common motif in centrally active agents.

Therapeutic Applications: A Journey Through Diverse Biological Targets

The bromo-fluorophenyl cyclopropane scaffold has demonstrated remarkable versatility, finding application in a wide range of therapeutic areas.

Antiviral Agents: A Broad-Spectrum Arsenal

A significant area of success for bromo-fluorophenyl cyclopropane-containing molecules has been in the development of antiviral agents. These compounds have shown efficacy against a variety of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and coronaviruses.

One notable example is the development of fluoroanalogues of cyclopropavir, a known anti-cytomegalovirus agent. The synthesis of these analogs often involves the addition of a carbene derived from dibromofluoromethane to an alkene, forming the key bromofluoro cyclopropane intermediate.[5] While the precise mechanism for all such compounds is not fully elucidated, many cyclopropane-containing nucleoside analogs act as inhibitors of viral DNA polymerase.[6] After phosphorylation within the host cell, these analogs are incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[6]

More recently, cyclopropane-based inhibitors have been designed to target the 3C-like protease (3CLpro) of coronaviruses, an enzyme essential for viral replication.[7] The rigid cyclopropane scaffold can effectively position key pharmacophoric elements within the enzyme's active site.

Central Nervous System (CNS) Disorders: Modulating Serotonin Receptors

The bromo-fluorophenyl cyclopropane motif is also a key feature in molecules designed to treat CNS disorders, particularly those targeting serotonin receptors. For instance, derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.[8] Agonism at the 5-HT2C receptor is a promising therapeutic strategy for conditions such as obesity and schizophrenia.[8]

The bromo- and fluoro-substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds for different serotonin receptor subtypes. For example, the introduction of a bromo substituent at the 2-position of the phenyl ring in one series of fluorinated 2-phenylcyclopropylmethylamines resulted in decreased potency at the 5-HT2C receptor.[8] This highlights the sensitive interplay between halogen substitution patterns and biological activity.

Oncology: Targeting Anaplastic Lymphoma Kinase (ALK)

In the realm of oncology, bromo-fluorophenyl cyclopropane structures have been incorporated into potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[8] ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[9]

Structure-based drug design has been instrumental in the development of these inhibitors. X-ray crystallography has revealed that the cyclopropane ring can effectively position the bromo-fluorophenyl group to occupy a key hydrophobic pocket within the ALK active site, while other parts of the molecule form crucial hydrogen bonds with the kinase hinge region.[8] The electron-withdrawing nature of the fluoro and bromo substituents can also contribute to the overall binding affinity.

Mechanism of Action: A Molecular Perspective

The biological activity of bromo-fluorophenyl cyclopropane-containing compounds is intrinsically linked to their ability to interact with specific biological targets at a molecular level.

Kinase Inhibition: The Case of ALK

As exemplified by ALK inhibitors, the bromo-fluorophenyl cyclopropane moiety often plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the kinase. The phenyl ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in the active site. The halogen substituents can further enhance these interactions. For instance, a fluorine atom can form favorable orthogonal multipolar interactions with backbone carbonyls, while a bromine atom can participate in halogen bonding with electron-rich atoms in the protein.

The cyclopropane ring's rigidity helps to orient the phenyl ring optimally for these interactions, minimizing the entropic cost of binding. This precise positioning is critical for achieving high potency and selectivity.

Below is a conceptual diagram illustrating the general signaling pathway of ALK and the point of intervention by an inhibitor.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) ALK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_Receptor->PI3K_AKT_mTOR activates JAK_STAT JAK-STAT Pathway ALK_Receptor->JAK_STAT activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Inhibitor Bromo-Fluorophenyl Cyclopropane Inhibitor Inhibitor->ALK_Receptor inhibits

Caption: ALK signaling pathway and inhibitor intervention.

Serotonin Receptor Modulation

In the context of G-protein coupled receptors (GPCRs) like the serotonin receptors, the bromo-fluorophenyl cyclopropane moiety contributes to the ligand's ability to fit within the transmembrane binding pocket. The interactions are often a complex interplay of hydrophobic, aromatic, and polar interactions. The protonated amine of cyclopropylamine derivatives can form a crucial salt bridge with a conserved aspartate residue in the receptor, while the bromo-fluorophenyl group occupies a more hydrophobic sub-pocket, with the halogens potentially forming specific interactions that fine-tune subtype selectivity.[10]

The following diagram illustrates a simplified view of serotonin receptor signaling.

Serotonin_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Serotonin Serotonin Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2C) Serotonin->Serotonin_Receptor binds Agonist Bromo-Fluorophenyl Cyclopropane Agonist Agonist->Serotonin_Receptor binds G_Protein G-Protein (Gq/11) Serotonin_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: Simplified serotonin receptor signaling cascade.

Structure-Activity Relationships (SAR): Decoding the Impact of Molecular Modifications

The biological activity of bromo-fluorophenyl cyclopropane derivatives is highly sensitive to the substitution pattern on the phenyl ring and the stereochemistry of the cyclopropane core. Understanding these structure-activity relationships is paramount for optimizing lead compounds.

Modification General Observation Example Target Reference
Position of Fluorine Can significantly impact potency and selectivity. For example, in some ALK inhibitors, a 2,4-difluorophenyl group is optimal for fitting into a specific hydrophobic pocket.ALK[8]
Position of Bromine Can introduce beneficial halogen bonding interactions or act as a steric block to prevent binding to off-targets. In some serotonin receptor ligands, a 2-bromo substituent decreased potency.5-HT2C Receptor[8]
Cyclopropane Stereochemistry The relative stereochemistry of the substituents on the cyclopropane ring is often critical for activity. For instance, cis isomers of some fluorocyclopropyl quinolones are more potent against Gram-positive bacteria than their trans counterparts.DNA Gyrase[5]
Additional Substituents Adding other functional groups to the phenyl ring or cyclopropane can further modulate activity, solubility, and pharmacokinetic properties.Various

Agrochemical Applications: A Growing Field

While the pharmaceutical applications of bromo-fluorophenyl cyclopropane structures are well-documented, their potential in agriculture is an emerging area of interest. The same properties that make them effective in drug discovery – metabolic stability, target specificity, and tunable physicochemical properties – are also highly desirable in the development of new pesticides and herbicides.

For example, some pyrethroid insecticides incorporate a cyclopropane ring, and the introduction of fluorine can enhance their insecticidal activity.[11] There is also growing interest in the fungicidal properties of halogenated phenyl derivatives, and the bromo-fluorophenyl cyclopropane scaffold represents a promising starting point for the design of novel fungicides.[12] The development of resistance to existing fungicides is a major challenge in agriculture, and new chemical entities with novel modes of action are urgently needed.[12]

Experimental Protocols: A Practical Guide

To facilitate the exploration of bromo-fluorophenyl cyclopropane structures, this section provides detailed, step-by-step methodologies for a key synthesis and a relevant biological assay.

Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

This compound is a versatile intermediate for the synthesis of various biologically active molecules.

Materials:

  • 2-(4-bromo-2-fluorophenyl)acetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of NaOH (2.0 eq) and TBAB (0.1 eq).

  • Heat the reaction mixture to 60 °C.

  • Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

  • Continue stirring at 60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile.

Workflow Diagram:

Synthesis_Workflow Start Start Reaction_Setup 1. Combine Reactants: - 2-(4-bromo-2-fluorophenyl)acetonitrile - Toluene, 50% NaOH, TBAB Start->Reaction_Setup Heating 2. Heat to 60 °C Reaction_Setup->Heating Addition 3. Add 1,2-dibromoethane Heating->Addition Stirring 4. Stir at 60 °C (4-6 h) Addition->Stirring Workup 5. Cooldown, add water, and extract with DCM Stirring->Workup Purification 6. Dry, concentrate, and purify by column chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

In Vitro ALK Kinase Inhibition Assay (Luminescent)

This protocol describes a common method for determining the inhibitory activity of a compound against ALK kinase.

Materials:

  • Recombinant human ALK enzyme

  • Kinase substrate (e.g., a suitable peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a bromo-fluorophenyl cyclopropane derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of a solution containing the ALK enzyme in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for ALK.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected via a luciferase-based reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The bromo-fluorophenyl cyclopropane scaffold has firmly established itself as a cornerstone of modern medicinal chemistry and is poised for continued growth in agrochemical research. Its unique structural and electronic properties provide a powerful platform for the design of potent and selective modulators of a wide range of biological targets. As our understanding of disease biology deepens and new targets are identified, the versatility of this privileged scaffold will undoubtedly lead to the development of novel therapeutics and crop protection agents.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substitution Patterns: The systematic investigation of different halogenation patterns and the introduction of other substituents on the phenyl ring will continue to yield compounds with improved properties.

  • Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of substituted cyclopropanes will be crucial for accessing a wider range of chemical diversity.

  • Application to New Target Classes: The proven success of this scaffold against kinases, GPCRs, and viral enzymes will encourage its application to other challenging target classes.

  • Agrochemical Discovery: A more focused effort to explore the fungicidal, herbicidal, and insecticidal potential of bromo-fluorophenyl cyclopropane derivatives is warranted.

References

  • Allouche, M. (2007). ALK is a novel dependence receptor: potential implications in development and cancer. Cell Cycle, 6(13), 1533-8.
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Foundational

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, detailed synthetic methodologies with mechanistic insights, analytical characterization, and its strategic application in modern medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents.

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that has gained significant interest as a versatile intermediate in drug discovery. Its structure is characterized by three key functional components: a strained cyclopropane ring, a carboxylic acid moiety, and a di-substituted phenyl ring bearing both a bromine and a fluorine atom. This unique combination of features makes it a valuable scaffold for constructing more complex molecules with tailored biological activities.

The cyclopropane unit is particularly noteworthy. Its rigid, three-dimensional nature can enforce specific conformations upon a molecule, which can lead to enhanced binding affinity and potency for a biological target. Furthermore, the cyclopropane ring is known to improve metabolic stability and other pharmacokinetic properties by acting as a bioisostere for other chemical groups.[1][2] The presence of the bromo- and fluoro-substituents on the aromatic ring provides orthogonal chemical handles for further diversification, enabling its use in a wide array of cross-coupling reactions to build molecular complexity.[3][4] This guide will explore the synthesis and utility of this compound, providing researchers with the foundational knowledge to effectively incorporate it into their research and development programs.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key identifiers and properties for 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid are summarized below.

PropertyValueSource(s)
Molecular Weight 259.07 g/mol (also cited as 259.1)[5][6][7]
Molecular Formula C₁₀H₈BrFO₂[5][6][7]
CAS Number 749269-74-7[5][7]
IUPAC Name 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acidN/A
Appearance White to off-white solid[8]
Purity Commercially available at ≥97%[5]
Storage Store at room temperature, sealed in a dry environment[5][7]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis and Mechanistic Insights

The synthesis of substituted 1-arylcyclopropane-1-carboxylic acids can be achieved through several routes. A common and effective strategy involves the cyclopropanation of an appropriately substituted phenylacetonitrile followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[1]

General Synthetic Strategy

The core of the synthesis relies on a phase-transfer catalyzed cyclopropanation reaction. This method is advantageous as it proceeds under relatively mild conditions and is tolerant of a variety of functional groups on the aromatic ring. The starting material, (4-bromo-3-fluorophenyl)acetonitrile, is deprotonated at the benzylic position to form a carbanion, which then undergoes a nucleophilic substitution with 1,2-dibromoethane to form the cyclopropane ring. The resulting cyclopropylnitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

G cluster_0 Synthesis Workflow A Start: (4-Bromo-3-fluorophenyl)acetonitrile B Cyclopropanation (1,2-Dibromoethane, NaOH, Phase-Transfer Catalyst) A->B Reaction C Intermediate: 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile B->C Formation D Hydrolysis (e.g., aq. HCl or NaOH) C->D Reaction E Product: 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid D->E Formation

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for similar compounds and should be adapted and optimized as necessary.[1]

Step 1: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

  • To a stirred solution of (4-bromo-3-fluorophenyl)acetonitrile (1.0 equiv.) in toluene, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

  • Add a 50% aqueous solution of sodium hydroxide (5.0 equiv.).

  • To this biphasic mixture, add 1,2-dibromoethane (1.5 equiv.) dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

  • Suspend the 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Wash the collected solid (or organic extract) with water, dry, and if necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid.

Causality and Trustworthiness: The use of a phase-transfer catalyst (PTC) like TBAB is critical for this reaction. The PTC transports the hydroxide ion from the aqueous phase to the organic phase, allowing for the deprotonation of the weakly acidic phenylacetonitrile. This self-validating system ensures the reaction proceeds efficiently in a biphasic environment, which is often safer and more practical for large-scale synthesis. The choice of strong acid for hydrolysis ensures complete conversion of the stable nitrile group to the carboxylic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons (with coupling patterns influenced by the bromine and fluorine substituents) and the diastereotopic protons of the cyclopropane ring, which typically appear as a complex multiplet in the aliphatic region.

    • ¹³C NMR will show distinct resonances for the carboxylic acid carbon, the quaternary cyclopropane carbon, the CH₂ groups of the cyclopropane, and the aromatic carbons. The carbon signals in the phenyl ring will exhibit C-F coupling.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is typically effective.[9]

Applications in Drug Discovery and Medicinal Chemistry

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its pre-installed functionalities that medicinal chemists can exploit.

Role as a Key Intermediate

The primary application of this molecule is as a building block for more complex drug candidates.[10] The carboxylic acid group serves as a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.[4] The bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups at the 4-position of the phenyl ring.

G cluster_1 Potential Drug Scaffolds A 1-(4-Bromo-3-fluorophenyl) cyclopropane-1-carboxylic acid B Amide Coupling (with R-NH₂) A->B -COOH C Suzuki Coupling (with R-B(OH)₂) A->C -Br D Buchwald-Hartwig Amination (with R₂NH) A->D -Br E Amide-linked Scaffold B->E F Aryl-substituted Scaffold C->F G Amino-substituted Scaffold D->G

Caption: Chemical derivatization pathways for the title compound.

Use in Protein Degrader Building Blocks

The compound is explicitly categorized as a "Protein Degrader Building Block".[5] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule would likely form part of the "linker" or the "warhead" that binds to a target protein or an E3 ligase. The rigid cyclopropane unit can provide optimal spacing and orientation within the linker, a critical factor for inducing effective ubiquitination and subsequent degradation of the target protein.

Conclusion

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid stands out as a strategically designed chemical intermediate for advanced applications in drug discovery. Its combination of a conformationally rigid cyclopropane core and orthogonally reactive functional groups (carboxylic acid, bromo, fluoro) provides medicinal chemists with a powerful tool for synthesizing novel and complex molecular architectures. A solid understanding of its properties, synthesis, and potential derivatizations, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

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  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . National Center for Biotechnology Information (PMC). [Link]

  • Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 . PubChem. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators . Bioactive Compounds in Health and Disease. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

  • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4 . ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Deployment of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid in Modern Drug Discovery

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 74926...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 749269-74-7). This building block is a uniquely functionalized scaffold, integrating three key motifs critical to modern drug design: a conformationally rigid cyclopropane ring, a metabolically significant fluorine atom, and a synthetically versatile bromine handle. We present the underlying scientific rationale for its application, detailed protocols for its chemical modification, and a strategic workflow for its incorporation into drug discovery programs, particularly in fragment-based and lead optimization campaigns.

Introduction: A Trifecta of High-Value Motifs

The design of novel therapeutics is a multi-parameter optimization challenge, requiring a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The selection of appropriate chemical building blocks is therefore a cornerstone of successful drug discovery. 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is an exemplary scaffold, offering a convergence of desirable features in a single, compact molecule.

  • The Cyclopropyl Ring: This strained, three-membered ring is far more than a simple saturated linker. It imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity while minimizing entropic penalties upon binding.[1] The unique sp-hybridized character of its C-C bonds and robust C-H bonds also contribute to enhanced metabolic stability by shielding adjacent functional groups from enzymatic degradation.[1][2][3]

  • The Fluorine Substituent: The strategic placement of fluorine is a well-established tactic in medicinal chemistry.[4][5] The 3-fluoro substituent on the phenyl ring can profoundly influence the molecule's properties by altering the acidity (pKa) of the carboxylic acid, modulating lipophilicity, and blocking a potential site of metabolic oxidation on the aromatic ring.[6][7] Furthermore, fluorine can engage in favorable hydrogen bonding or dipole-dipole interactions within a target's binding site.

  • The Bromine Handle: The 4-bromo substituent serves as a versatile synthetic handle for diversification. It is an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This allows for the systematic and modular introduction of various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) in the corresponding region of the target protein.

  • The Carboxylic Acid: As a primary pharmacophoric element, the carboxylic acid can form critical salt-bridge or hydrogen-bond interactions with target proteins. It also provides a straightforward attachment point for amide bond formation, enabling library synthesis. However, its ionizable nature can limit cell permeability, making it a prime candidate for bioisosteric replacement to fine-tune physicochemical properties.[10][11]

PropertyValue
IUPAC Name 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
CAS Number 749269-74-7[12]
Molecular Formula C₁₀H₈BrFO₂[12]
Molecular Weight 259.07 g/mol [12]
Appearance Off-white to white solid
Storage Room temperature, desiccate[12]

Synthetic Utility & Core Protocols

The true power of this building block lies in its orthogonal reactivity. The carboxylic acid and the aryl bromide can be functionalized independently, allowing for a divergent and efficient synthesis of a diverse chemical library.

G cluster_start Starting Material cluster_path1 Carboxylic Acid Chemistry cluster_path2 Aryl Bromide Chemistry start 1-(4-Bromo-3-fluorophenyl) cyclopropane-1-carboxylic acid amide_coupling Protocol 2.1: Amide Bond Formation start->amide_coupling suzuki_coupling Protocol 2.2: Suzuki-Miyaura Cross-Coupling start->suzuki_coupling amide_product Amide Derivatives (R-NH₂) amide_coupling->amide_product Coupling Reagents library Diversified Chemical Library amide_product->library suzuki_product Bi-aryl Derivatives (Ar-B(OH)₂) suzuki_coupling->suzuki_product Pd Catalyst, Base suzuki_product->library

Figure 1: Orthogonal synthetic pathways for library generation.

Protocol 2.1: Amide Bond Formation via HATU Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency, rapid reaction times, and minimization of side reactions, particularly racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and activate the carboxylic acid. DMF is an excellent polar aprotic solvent for this reaction.

Materials:

  • 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine of interest (1.1 eq), followed by HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired amide.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester.

Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[8] The choice of a palladium catalyst and ligand is critical. A catalyst system like Pd(dppf)Cl₂ is often effective, balancing stability and activity. A weak base like potassium carbonate is sufficient and minimizes side reactions. The dioxane/water solvent system is standard for ensuring solubility of both the organic and inorganic reagents.

Materials:

  • 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (or its ester/amide derivative) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Reaction vessel suitable for heating (e.g., microwave vial or Schlenk flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl bromide substrate (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degas the resulting solution by bubbling an inert gas through it for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 4-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired bi-aryl product.

Strategic Workflow: From Fragment to Lead Candidate

This building block is ideally suited for a fragment-based drug discovery (FBDD) or lead optimization workflow. The goal is to use the scaffold as an anchor and systematically explore the surrounding chemical space to identify key interactions that improve affinity and selectivity.

Figure 2: A strategic workflow for utilizing the title compound in FBDD.

Workflow Explanation:

  • Core Fragment Selection: The title compound is selected as the starting fragment due to its attractive physicochemical properties and built-in vectors for growth.

  • Library Generation: A diverse but focused library of ~100-500 compounds is synthesized using the parallel synthesis protocols described above. One set of derivatives will explore the "amide vector" by coupling various amines, while another explores the "aryl vector" through Suzuki couplings with diverse boronic acids.

  • Screening: The library is screened against the biological target of interest using a high-throughput assay (e.g., fluorescence polarization, surface plasmon resonance, or an enzymatic assay).

  • Hit Identification: Hits are identified based on potency (e.g., IC₅₀ or Kᵢ) and ligand efficiency (LE). The structural data from hits will indicate which vectors (amide or aryl) are pointing towards productive binding regions.

  • Structure-Activity Relationship (SAR) Exploration: Initial SAR is established. For example, if hits from the Suzuki library consistently feature a hydrogen bond donor at a certain position, this hypothesis is tested by synthesizing a second, more focused set of analogs.

  • Lead Optimization: Promising hits are advanced to lead optimization. At this stage, the carboxylic acid might be replaced with a bioisostere (e.g., a tetrazole or acyl sulfonamide) to improve cell permeability and oral bioavailability.[10][11][13] The fluorine and cyclopropane motifs are generally retained to preserve metabolic stability and conformation.[2][6]

Conclusion

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a powerful and versatile building block for modern drug discovery. Its pre-validated combination of a rigid cyclopropane core, a metabolically beneficial fluorine atom, and two orthogonal synthetic handles provides an efficient starting point for the rapid generation of novel chemical matter. By applying the robust protocols and strategic workflows outlined in this guide, research teams can significantly accelerate the discovery and optimization of potent, selective, and drug-like clinical candidates.

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  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Encyclopedia.pub URL: [Link]

  • Title: From Established to Emerging: Evolution of Cross-Coupling Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central (NIH) URL: [Link]

  • Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: Europe PMC URL: [Link]

  • Source: Google Patents (EP0879813A1)
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (NIH) URL: [Link]

  • Title: CHAPTER 6: Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Cyclopropanecarboxylic Acid Source: YouTube URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]

  • Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL: [Link]

  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: PubMed Central (NIH) URL: [Link]

  • Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Fluorinated Drugs Approved by the FDA (2016–2022) Source: Encyclopedia.pub URL: [Link]

  • Title: Acid Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors Source: Macmillan Group Princeton University URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central (NIH) URL: [Link]

  • Title: Metabolism of fluorine-containing drugs Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Introduction: The Significance of 1-Arylcyclopropane-1-carboxamides in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Arylcyclopropane-1-carboxamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is perpetual. Among these, the 1-arylcyclopropane-1-carboxamide moiety has emerged as a privileged structural motif. The rigid cyclopropane ring introduces a defined conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, this small, strained ring system can improve metabolic stability and membrane permeability, desirable attributes for orally bioavailable drugs.[1] The diverse pharmacological activities associated with 1-phenylcyclopropane carboxamides, including anti-inflammatory, anti-depressive, and anti-tumor effects, underscore the importance of this chemical class in the development of new therapeutics.[1]

The subject of this application note, 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, is a valuable building block for accessing novel therapeutics. The presence of both a bromine and a fluorine atom on the phenyl ring offers several advantages. The fluorine atom can enhance binding interactions and modulate the pKa of the molecule, while the bromine atom provides a handle for further synthetic diversification through cross-coupling reactions. However, the steric hindrance imposed by the cyclopropane ring and the electron-withdrawing nature of the halogenated phenyl group can present challenges for standard amide bond formation.

This document provides detailed, field-proven protocols for the efficient amide coupling of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid with a variety of amines, employing three widely-used and reliable coupling reagents: HATU, EDC/HOBt, and T3P®. Each protocol is presented with a mechanistic rationale, a step-by-step procedure, and a comparative analysis to guide the researcher in selecting the optimal conditions for their specific needs.

Protocol 1: High-Efficiency Amide Coupling using HATU

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for sterically hindered carboxylic acids and weakly nucleophilic amines.[2] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is less susceptible to racemization and side reactions compared to other activated intermediates.[2][3] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the liberated hexafluorophosphate. This method is often the go-to choice for challenging amide couplings where high yields and purity are paramount.

Experimental Workflow:

HATU_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid F Dissolve Acid, Amine, HATU, & DIPEA in DMF A->F B Amine B->F C HATU C->F D DIPEA D->F E Anhydrous DMF E->F G Stir at RT (1-4 hours) F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L Product K->L

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended Condition
Coupling Reagent HATU
Stoichiometry Acid:Amine:HATU:DIPEA = 1:1.1:1.2:2.5
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 1-4 hours

Protocol 2: Carbodiimide-Mediated Coupling with EDC and HOBt

Rationale: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[2] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to racemization.[2] This active ester then reacts with the amine to form the desired amide. This method is particularly useful for larger-scale synthesis where cost is a consideration. For sterically hindered or electron-deficient substrates, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[4][5]

Experimental Workflow:

EDC_HOBt_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid F Dissolve Acid, Amine, EDC, & HOBt in DCM A->F B Amine B->F C EDC C->F D HOBt D->F E Anhydrous DCM E->F G Stir at 0 °C to RT (4-12 hours) F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L Product K->L

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Detailed Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

ParameterRecommended Condition
Coupling Reagent EDC·HCl / HOBt
Stoichiometry Acid:Amine:EDC·HCl:HOBt = 1:1.1:1.5:1.2
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours

Protocol 3: Mild and Efficient Amidation with T3P®

Rationale: Propanephosphonic acid anhydride (T3P®) is a versatile and user-friendly coupling reagent that is particularly effective for the synthesis of amides from sterically demanding substrates.[6] It activates the carboxylic acid by forming a mixed anhydride intermediate, which then readily reacts with the amine. A significant advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[6][7] The reaction is often carried out in the presence of a mild base like pyridine or triethylamine to scavenge the phosphoric acid byproduct.

Experimental Workflow:

T3P_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid F Dissolve Acid, Amine, & Pyridine in THF A->F B Amine B->F C T3P® (50% in EtOAc) D Pyridine D->F E Anhydrous THF E->F G Add T3P® dropwise F->G H Stir at RT (2-6 hours) G->H I Monitor by TLC/LC-MS H->I J Aqueous Work-up I->J K Extraction J->K L Column Chromatography K->L M Product L->M

Caption: Workflow for T3P®-mediated amide coupling.

Detailed Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • T3P® Addition: Add T3P® (50 wt. % solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Coupling Reagent T3P® (50% in Ethyl Acetate)
Stoichiometry Acid:Amine:T3P®:Pyridine = 1:1.1:1.5:2.0
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 2-6 hours

Conclusion and Reagent Selection Guide

The choice of an appropriate amide coupling protocol is critical for the successful synthesis of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxamides. For small-scale synthesis where high purity and yield are the primary concerns, HATU is often the superior choice, especially when dealing with challenging amines. For larger-scale preparations or when cost is a significant factor, the EDC/HOBt protocol provides a reliable and economical alternative. T3P® offers a balance of high reactivity and ease of purification due to its water-soluble byproducts, making it an excellent option for a wide range of applications. The protocols provided herein are robust starting points that can be further optimized to suit the specific requirements of the desired target molecule.

References

  • T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][4][7]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei. (2021). Semantic Scholar. [Link]

  • Amine to Amide (Coupling). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (2020). University of Johannesburg. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Amide Coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). PMC. [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. (2013). PubMed. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • The Synthesis of Sterically Hindered Amides. (2016). ResearchGate. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • The Synthesis of Sterically Hindered Amides. (2016). CHIMIA. [Link]

  • Stereoelectronic Features of a Complex Ketene Dimerization Reaction. (2021). PMC. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2021). PMC. [Link]

  • Stereoelectronic Features of a Complex Ketene Dimerization Reaction. (2021). PMC. [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (2018). ResearchGate. [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (2014). ResearchGate. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog. [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2022). Bioactive Compounds in Health and Disease. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2022). PubMed. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2009). PubMed. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of Bromo-Substituted Substrates

Status: Operational Lead Scientist: Senior Application Scientist, Catalysis Division Subject: Optimization and Troubleshooting for Aryl/Heteroaryl Bromides Introduction: The "Goldilocks" Substrate In pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Catalysis Division Subject: Optimization and Troubleshooting for Aryl/Heteroaryl Bromides

Introduction: The "Goldilocks" Substrate

In pharmaceutical and materials synthesis, bromo-substituted substrates (Aryl-Br) represent the "Goldilocks" zone of cross-coupling. Unlike aryl iodides, they are less prone to forming stable, off-cycle halide-bridged dimers (iodide inhibition) and are generally more stable. Unlike aryl chlorides, they possess a weaker C-X bond (


 vs. 

), allowing for easier oxidative addition without requiring specialized, ultra-electron-rich ligands [1].

However, their intermediate reactivity often leads to a specific set of failure modes: protodehalogenation (reduction), homocoupling , and catalyst stalling . This guide addresses these specific issues.

Module 1: The "Dead" Reaction (No Conversion)

Symptom: The reaction mixture remains clear (no catalyst activation) or precipitates "Pd-black" immediately, with >90% recovery of starting material.

Root Cause Analysis

For aryl bromides, the rate-limiting step is often transmetallation (in Suzuki/Stille) or amine binding (in Buchwald), not oxidative addition (unless the substrate is extremely electron-rich). If the reaction never starts, the active


 species likely never formed.
Troubleshooting Protocol

Q: I am using


 and 

. Why is nothing happening?
A: You are relying on the in situ reduction of Pd(II) to Pd(0), which requires the phosphine itself or the solvent/base to act as a reducing agent. This is notoriously unreliable.[1]
  • Fix: Switch to a Precatalyst system (e.g., Buchwald G3/G4 precatalysts or Pd-PEPPSI). These contain pre-formed Pd(II) species that rapidly reduce to active

    
     upon exposure to base, guaranteeing catalyst initiation [2].
    

Q: My catalyst turns black immediately upon heating. A: This is "Ligand Dissociation." The ligand is not binding tightly enough to the metal at the reaction temperature, causing Pd aggregation.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 4:1.

  • Fix: Switch to a bidentate ligand (e.g., Xantphos, dppf) or a bulky monodentate ligand (e.g., XPhos, SPhos) which creates a protective steric shell around the Pd center.

Decision Logic: No Conversion

Troubleshooting_NoConversion Start Reaction Outcome: No Conversion CheckColor Check Reaction Color Start->CheckColor Black Precipitate (Pd Black) CheckColor->Black Precipitate forms Clear Solution Clear/Orange CheckColor->Clear No change LigandIssue Ligand Dissociation. Action: Switch to bulky alkyl-phosphine (e.g., tBu3P, XPhos) or NHC. Black->LigandIssue ActivationIssue Activation Failure. Action: Switch to Pd(0) source (Pd2dba3) or G3/G4 Precatalyst. Clear->ActivationIssue

Figure 1: Decision tree for reactions showing zero conversion.

Module 2: The "Reduction" Problem (Protodehalogenation)

Symptom: The Aryl-Br is consumed, but the product is the reduced arene (Aryl-H) rather than the coupled product.[2]

Mechanism: The Hidden Hydride Source

This is the most common failure mode with bromo-substrates. It occurs via


-hydride elimination  from a palladium intermediate.
  • Alcohol Solvents: If you use isopropanol or ethanol, the Pd-alkoxide intermediate can undergo

    
    -hydride elimination, generating a Pd-H species which reductively eliminates with the aryl group to form Aryl-H [3].
    
  • Amine Bases: In Buchwald-Hartwig couplings, primary or secondary amines can serve as hydride sources if the reductive elimination is slow.

Troubleshooting Protocol

Q: I see 30% product and 40% dehalogenated starting material. How do I stop this? A: You must shut down the hydride pathway or accelerate the coupling pathway.

  • Step 1 (Solvent): Remove all oxidizable alcohols. Switch to 1,4-Dioxane , Toluene , or THF .

  • Step 2 (Base): If using amine bases (

    
    ), switch to inorganic bases (
    
    
    
    ,
    
    
    ).
  • Step 3 (Ligand): Use a ligand that promotes fast reductive elimination. Bulky ligands like BrettPhos or XPhos force the substrates together, favoring C-C/C-N bond formation over the slower

    
    -hydride elimination [4].
    
Solvent & Base Compatibility Matrix
ConditionRisk of ReductionRecommended For
Isopropanol / NaOiPr High Only use for highly reactive substrates.
Ethanol / NaOEt Medium Standard Suzuki (easy substrates).
Dioxane /

Low Standard for Pharma/Troubleshooting.
Toluene / NaOtBu Low Buchwald-Hartwig (C-N coupling).

Module 3: Buchwald-Hartwig Specifics (C-N Coupling)

Symptom: Reaction stalls or yields are low despite using standard conditions.

Critical Insight: The "Inhibitory" Amine

Unlike Suzuki coupling, the nucleophile (amine) in Buchwald coupling can bind too strongly to the palladium, saturating the metal center and preventing the aryl bromide from binding (Oxidative Addition).

Q: I am coupling a primary alkyl amine with an aryl bromide. It fails. A: Primary alkyl amines are strong sigma-donors. They can poison the catalyst.[3]

  • Solution: Use the "Pd-PEPPSI" series or BrettPhos Pd G4 . These are designed to prevent amine-poisoning.

  • Protocol Adjustment: Add the amine slowly (syringe pump) to keep its concentration low relative to the catalyst, or ensure the temperature is high enough (

    
    ) to promote ligand exchange.
    

Module 4: Homocoupling (The "Twin" Product)

Symptom: Formation of Biaryl (Ar-Ar) instead of Cross-Product (Ar-R).

Root Cause

Homocoupling in Suzuki reactions usually requires an oxidant (Oxygen) to recycle the Pd or occurs via "disproportionation" where two Ar-Pd-X species interact.

Q: How do I eliminate the homocoupling dimer? A:

  • Degassing: Sparging with Argon for 15 minutes is superior to "freeze-pump-thaw" for removing dissolved oxygen in bulk solvents.

  • Stoichiometry: If using Boronic Acids, they can homocouple if the catalyst loading is too high or if

    
     is present. Reduce catalyst loading.
    
  • Water: Ensure sufficient water is present. In Suzuki coupling, water is required to form the reactive boronate species (

    
    ). If the boronic acid cannot transmetallate, the Pd(II)-Ar intermediate sits idle and eventually homocouples [5].
    

Module 5: Standardized "Control" Protocol

If your reaction is failing, pause optimization and run this Control Protocol to verify reagent quality. This system is robust for a wide range of Aryl Bromides.

The "General Purpose" Suzuki Method
  • Catalyst:

    
     (5 mol%)
    
    • Why: Extremely robust, air-stable, resistant to poisoning.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: Dioxane solubilizes organics; water solubilizes the base.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk).
  • Temp:

    
     - 
    
    
    
    .
  • Atmosphere: Argon balloon (purge vessel x3).

Visualizing the Failure Pathways

FailurePathways ArBr Aryl-Br (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd + Pd(0) Pd0 L-Pd(0) (Active Cat) Product Cross-Coupled Product OxAdd->Product Standard Cycle Hydro Reduced Product (Ar-H) OxAdd->Hydro Failure: Protodehalogenation Homo Homocoupling (Ar-Ar) OxAdd->Homo Failure: Homocoupling Path_Product Transmetallation + Red. Elim. Path_Hydro Beta-Hydride Elim. (via Alcohol/Amine) Path_Homo Disproportionation (via O2)

Figure 2: Mechanistic divergence points leading to common side products.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.

  • Gordillo, A., et al. (2017).[4] Mechanism of Dehalogenation Side Reaction in Pd-Catalyzed Cross-Coupling. The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

This guide provides an in-depth analysis and comparison of the ¹H NMR spectroscopic data for 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR spectroscopic data for 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal reasoning behind spectral features, offers robust experimental protocols, and compares predicted data with established values from analogous structures to ensure scientific integrity and practical utility.

Introduction: The Role of NMR in Modern Structural Elucidation

In the landscape of pharmaceutical and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a novel compound like 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a candidate for various synthetic programs, ¹H NMR provides the first critical checkpoint for structural verification. It offers precise information on the electronic environment of each proton, their connectivity, and their spatial relationships. This guide will dissect the predicted ¹H NMR spectrum of this molecule, grounding the analysis in fundamental principles and comparative data.

Structural Analysis and Spectroscopic Prediction

To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically distinct proton environments. The presence of a stereocenter at the C1 position of the cyclopropane ring renders the methylene protons on the ring diastereotopic, a key feature we expect to observe.

Caption: Molecular structure of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid with proton environments labeled.

Predicted ¹H NMR Spectral Parameters

The spectrum is predicted to have three distinct regions: the downfield acidic proton, the aromatic region, and the upfield aliphatic (cyclopropyl) region.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale & Comparative Insights
-COOH >12.0Broad Singlet (br s)N/ACarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and rapid chemical exchange. In a reference spectrum for cyclopropanecarboxylic acid, this proton appears at 12.1 ppm.[1]
Aromatic Hc ~7.6 - 7.8Doublet of doublets (dd)³J(H-H) ≈ 8.5 Hz, ⁴J(H-F) ≈ 6-7 HzThis proton is ortho to the bromine atom and meta to the fluorine. It will be split by the adjacent proton (Hb) and through a four-bond coupling to the fluorine atom.
Aromatic Hb ~7.4 - 7.5Doublet of doublets of doublets (ddd)³J(H-H) ≈ 8.5 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2.5 HzThis proton is ortho to both the fluorine and another proton (Hc), and meta to Ha. It will exhibit complex splitting from all three neighbors. The ortho H-F coupling is typically strong.[2]
Aromatic Ha ~7.2 - 7.3Doublet of doublets (dd)⁴J(H-H) ≈ 2.5 Hz, ³J(H-F) ≈ 8-10 HzThis proton is ortho to the cyclopropane group and meta to the bromine. It experiences meta-coupling to Hb and a strong ortho-coupling to the fluorine atom.
Cyclopropyl H (2H) ~1.6 - 1.8Multiplet (m)²J ≈ -4 to -8 Hz, ³J(cis) ≈ 7-10 Hz, ³J(trans) ≈ 4-7 HzThese two protons are cis to the aromatic ring. Due to the chiral center, they are diastereotopic and thus chemically non-equivalent, leading to complex multiplets. Protons on a cyclopropane ring are uniquely shielded due to the ring's magnetic anisotropy.[3][4][5]
Cyclopropyl H (2H) ~1.2 - 1.4Multiplet (m)²J ≈ -4 to -8 Hz, ³J(cis) ≈ 7-10 Hz, ³J(trans) ≈ 4-7 HzThese two protons are trans to the aromatic ring. They are also diastereotopic and will appear as a separate complex multiplet, typically at a more upfield position compared to their cis counterparts.

Note on Coupling Constants (J): The coupling constant is a measure of the interaction between nuclear spins and is independent of the spectrometer's magnetic field strength.[6] The values provided are typical ranges and provide crucial information for confirming assignments. For instance, the magnitude of ³J H-H coupling in the aromatic ring helps confirm ortho relationships, while ⁴J H-H (meta) coupling is significantly smaller.[7]

Comparative Analysis with Structurally Related Compounds

CompoundCyclopropyl Protons (δ, ppm)Aromatic Protons (δ, ppm)Source
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid Not specified, but expected to be similar to the title compound.Not specified, but provides a close structural analog.[8]
Cyclopropanecarboxylic acid 1.5-1.9 (multiplets)N/A[1]
Various 4-Bromo-3-fluorophenyl derivatives N/ATypically in the range of 7.0-7.8 ppm, with complex splitting patterns due to H-F coupling.[9]

This comparison reinforces our predictions. The cyclopropyl protons of the parent cyclopropanecarboxylic acid appear in the 1.5-1.9 ppm range.[1] The introduction of the phenyl group will likely shift these slightly downfield, aligning with our 1.2-1.8 ppm prediction. The aromatic proton shifts are consistent with data from other bromofluorophenyl compounds.[9]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous, well-documented protocol is paramount for obtaining reproducible and high-quality NMR data.

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample analysis.

Detailed Methodological Considerations:
  • Solvent Selection: DMSO-d₆ is the recommended solvent. Unlike CDCl₃, it is less volatile and its residual water peak does not typically overlap with analyte signals. Crucially, it forms strong hydrogen bonds with the carboxylic acid, slowing down the proton exchange rate and allowing the -COOH proton to be observed as a sharper signal.

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. Overly concentrated samples can lead to poor line shape and shimming difficulties, while very dilute samples will require a significantly longer acquisition time.

  • Acquisition Parameters:

    • Relaxation Delay (D1): A D1 of 5 seconds is recommended. The carboxylic acid proton and quaternary carbons can have long relaxation times (T₁). A sufficiently long D1 ensures complete relaxation between pulses, which is critical for accurate signal integration.

    • Number of Scans (NS): Starting with 16 scans is usually sufficient for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • Phasing: This is a critical step to ensure all peaks have a pure absorption line shape, which is necessary for accurate integration.

    • Baseline Correction: A flat baseline is essential for accurate integration, especially for broad signals or those near the baseline.

Conclusion and Best Practices

The ¹H NMR spectrum of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is predicted to exhibit a rich set of signals that, when properly analyzed, can fully confirm its structure. The key diagnostic features are the diastereotopic cyclopropyl protons appearing as complex multiplets in the upfield region (1.2-1.8 ppm), and the intricately split aromatic protons in the downfield region (7.2-7.8 ppm) resulting from both H-H and H-F coupling.

For any researcher working with this or similar compounds, the true value of NMR lies not just in the final spectrum, but in the rigorous and logical process of prediction, acquisition, and interpretation. By comparing predicted values with those from known analogs and adhering to a robust experimental protocol, scientists can ensure the highest degree of confidence in their structural assignments, a cornerstone of excellence in drug development and chemical research.

References

  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. (n.d.). Retrieved February 2, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved February 2, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved February 2, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Retrieved February 2, 2026, from [Link]

  • Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. Retrieved February 2, 2026, from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1553. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved February 2, 2026, from [Link]

  • Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. (2024). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]

  • N-bromosuccinimide/carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. (n.d.). Retrieved February 2, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 2, 2026, from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved February 2, 2026, from [Link]

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Comparative

A Comparative Analysis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid and 1-(4-fluorophenyl)cyclopropanecarboxylic acid for Drug Discovery

In the landscape of modern drug discovery, the nuanced selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Arylcyclopropane-1-carboxylic acids represent a privileged scaffold, o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Arylcyclopropane-1-carboxylic acids represent a privileged scaffold, offering a unique combination of conformational rigidity and three-dimensional complexity that can enhance binding affinity and metabolic stability.[1] This guide provides an in-depth comparative analysis of two closely related analogues: 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid and 1-(4-fluorophenyl)cyclopropanecarboxylic acid . Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how the subtle yet significant substitution of a hydrogen atom with a bromine and an additional fluorine atom can profoundly influence the physicochemical properties, synthetic accessibility, and potential biological activity of these compounds.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of bromine and an additional fluorine atom in 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid leads to predictable yet impactful changes in its fundamental physicochemical properties when compared to 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Property1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid1-(4-fluorophenyl)cyclopropanecarboxylic acid
CAS Number 749269-74-7773100-29-1[2][3]
Molecular Formula C10H8BrFO2[4]C10H9FO2
Molecular Weight 259.07 g/mol [4]180.18 g/mol [2]
Appearance White to off-white crystalline solid[5]White to Almost white powder to crystal[6]
Purity ≥97%[4]>98.0% (HPLC)[6]
Storage Room temperature[4]Room temperature
GHS Hazard Statements H302, H315, H319, H335[7]H302, H315, H318, H335[2]

The most apparent distinction is the significant increase in molecular weight for the brominated compound, a direct consequence of the heavier bromine atom. This modification also influences lipophilicity, which can have downstream effects on solubility, cell permeability, and plasma protein binding.

Synthetic Accessibility and Experimental Protocols

The synthesis of both target molecules can be approached through established methodologies for the preparation of 1-arylcyclopropane-1-carboxylic acids. A common strategy involves the cyclopropanation of a substituted phenylacetonitrile followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

General Synthetic Workflow

G cluster_0 Synthesis of Phenylacetonitrile Intermediate cluster_1 Cyclopropanation and Hydrolysis start Substituted Phenylacetic Acid step1 Conversion to Phenylacetamide start->step1 SOCl2, NH4OH step2 Dehydration to Phenylacetonitrile step1->step2 P2O5 or other dehydrating agent step3 Cyclopropanation step2->step3 1,2-Dibromoethane, NaH, DMSO step4 Hydrolysis step3->step4 Acid or Base Hydrolysis end 1-Arylcyclopropane-1-carboxylic Acid step4->end Final Product

Caption: Generalized synthetic workflow for 1-arylcyclopropane-1-carboxylic acids.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid

This protocol is adapted from established methods for the synthesis of similar 1-phenylcyclopropane carboxylic acid derivatives.[1]

  • Synthesis of 1-(4-fluorophenyl)cyclopropane-1-carbonitrile:

    • To a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous DMSO, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(4-fluorophenyl)cyclopropane-1-carbonitrile.

  • Hydrolysis to 1-(4-fluorophenyl)cyclopropanecarboxylic acid:

    • Reflux a mixture of 1-(4-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a 1:1 solution of concentrated hydrochloric acid and water for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

The synthesis of the bromo-fluoro analogue follows a similar pathway, starting from the corresponding 4-bromo-3-fluorophenylacetonitrile.

  • Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile:

    • Follow the same procedure as for the 4-fluoro analogue, substituting 4-fluorophenylacetonitrile with 4-bromo-3-fluorophenylacetonitrile.

  • Hydrolysis to 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid:

    • Follow the same hydrolysis procedure as outlined above for the 4-fluoro analogue.

The choice of strong base (sodium hydride) and a suitable solvent (DMSO) is crucial for the deprotonation of the benzylic proton of the phenylacetonitrile, facilitating the subsequent nucleophilic attack on 1,2-dibromoethane to form the cyclopropane ring. Acid-catalyzed hydrolysis is a standard and effective method for converting the nitrile to the desired carboxylic acid.

Comparative Biological Activity and Performance

Potential as LSD1 Inhibitors

The core structure of these molecules is closely related to known LSD1 inhibitors. The inhibitory mechanism of phenylcyclopropylamines against LSD1 involves the formation of a covalent adduct with the FAD cofactor in the enzyme's active site.

cluster_LSD1 LSD1 Active Site FAD FAD Cofactor Adduct Covalent Adduct Demethylation Histone Demethylation FAD->Demethylation Oxidizes Substrate Methylated Histone H3K4 Substrate->Demethylation is demethylated LSD1 LSD1 Enzyme Inhibitor Arylcyclopropylamine Inhibitor Inhibitor->FAD Forms covalent bond with NoDemethylation Inhibition of Demethylation Adduct->NoDemethylation Prevents

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

[1] Part 1: Executive Summary & Immediate Directive Do not dispose of this compound down the drain or in general trash. 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1330763-50-2) is a halogenated organi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1330763-50-2) is a halogenated organic acid .[1] Its disposal requires strict segregation into halogenated waste streams destined for high-temperature incineration. Failure to segregate this compound violates EPA RCRA standards and poses significant environmental risks (formation of dioxins/furans during improper combustion) and safety hazards (corrosivity).

Critical Physicochemical Profile for Disposal
PropertyValue/CharacteristicImpact on Disposal
Physical State Solid (Powder/Crystal)Must be disposed of as solid waste or dissolved in compatible halogenated solvent.[1]
Functional Groups Carboxylic Acid, Cyclopropane, Halogens (Br, F)Corrosive (Acidic). High energy ring strain.[1] Halogens require scrubbed incineration.
Acidity (pKa) ~4.0 - 5.0 (Estimated)Incompatible with Strong Bases (exothermic neutralization) and Cyanides/Sulfides (gas evolution).[1]
RCRA Classification D002 (Corrosive), Halogenated Requires "Halogenated" tag.[1] Segregate from non-halogenated organics to avoid cross-contamination fees.[2][3]

Part 2: Waste Stream Segregation Logic

The presence of Bromine and Fluorine dictates the disposal pathway. Standard organic waste incineration (without scrubbers) releases corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, and can catalyze the formation of persistent organic pollutants.

Decision Matrix: Waste Classification

The following diagram illustrates the logical flow for categorizing this specific chemical waste.

WasteDecisionTree cluster_logic The Halogen Rule Start Waste: 1-(4-Bromo-3-fluorophenyl) cyclopropane-1-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Dissolved in Solution StateCheck->Liquid Reaction Mixture FinalSolid STREAM A: Solid Halogenated Waste (Label: Toxic, Corrosive) Solid->FinalSolid Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv FinalHaloLiq STREAM B: Liquid Halogenated Waste (Label: Flammable, Toxic, Corrosive) HalogenatedSolv->FinalHaloLiq Compatible FinalMixedLiq STREAM C: Mixed Halogenated Waste (Must move to Stream B) NonHaloSolv->FinalMixedLiq Contaminates Stream FinalMixedLiq->FinalHaloLiq Re-classify as Halogenated

Figure 1: Decision tree for categorizing 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid waste. Note that mixing even small amounts of this compound into non-halogenated solvents renders the entire container "Halogenated" for disposal purposes.[1]

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Use this protocol for expired stocks, weighing paper, or contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging (Odor & Safety): Cyclopropane carboxylic acid derivatives often possess a rancid, cheese-like odor ("Stench").

    • Place the solid waste into a clear ziplock bag.

    • Seal and place that bag into a second ziplock bag before placing it in the HDPE jar.

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Chemical Name: Write fully: "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid".

    • Hazards: Check "Corrosive" (Acidic) and "Toxic".[4]

    • Constituents: Explicitly list "Halogenated Organic Solid."

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray, separate from bases.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Stream Identification:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone : Pour into the Halogenated Waste carboy.

    • Scientific Rationale: You cannot pour halogenated compounds into the non-halogenated stream. You must "upgrade" the solvent waste to the halogenated stream to ensure the incinerator can handle the F/Br emissions.[1]

  • pH Check:

    • If the solution is highly acidic (pH < 2), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas).

    • Ensure the waste carboy is vented or use a safety cap with a pressure-relief valve, as cyclopropane derivatives can be reactive.

  • Labeling:

    • List the solvent percentages (e.g., "90% Dichloromethane, 10% 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid").

    • Mark "Halogenated" prominently.[3]

Part 4: Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent surface corrosion and vapor release.

SpillResponse Alert 1. ALERT Notify personnel Evacuate if aerosolized PPE 2. PPE Nitrile gloves (double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with spill pads or inert absorbent PPE->Contain Clean 4. CLEAN Sweep up solids carefully (Avoid dust generation) Contain->Clean Decon 5. DECONTAMINATE Wipe surface with weak base (NaHCO3) Clean->Decon Dispose 6. DISPOSE Label as Hazardous Solid Waste Decon->Dispose

Figure 2: Operational workflow for managing a solid or liquid spill of the target compound.[1]

Special Note on Decontamination: Because this is a carboxylic acid, final surface decontamination should be done with a saturated Sodium Bicarbonate (


) solution. This neutralizes the acid residue. You will observe bubbling (

release); wipe until bubbling ceases, then rinse with water.

Part 5: Scientific & Regulatory Context

Why Incineration?

Landfilling halogenated organics is prohibited under the EPA's Land Disposal Restrictions (LDR). When 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is incinerated:

  • Combustion: The carbon backbone oxidizes to

    
    .
    
  • Halogen Release: The Fluorine and Bromine atoms convert to Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

  • Scrubbing: Commercial hazardous waste incinerators use alkaline scrubbers (spraying lime or caustic soda) in the flue gas stack to neutralize these acid gases before they exit the stack, preventing acid rain and environmental toxicity.

Compatibility Warnings
  • Avoid Strong Bases: Mixing this acid with concentrated Sodium Hydroxide (NaOH) in a closed waste container can generate significant heat (exothermic neutralization), potentially pressurizing the container.

  • Avoid Oxidizers: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, strong oxidizers (like Nitric Acid) could cleave the ring, leading to unpredictable, energetic reactions.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[5][6] OSHA 3404-11R.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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